Diethyl 3,5-Dimethoxybenzylphosphonate
Description
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-7-12(15-3)9-13(8-11)16-4/h7-9H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCMXXBAOVBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)OC)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465908 | |
| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-75-1 | |
| Record name | Diethyl P-[(3,5-dimethoxyphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108957-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 3,5-Dimethoxybenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Michaelis-Arbuzov mechanism , where the benzyl chloride acts as an electrophile, displacing the ethoxy group from triethyl phosphite. Key parameters include:
Industrial Refinement
Large-scale production modifies these conditions to enhance yield and reduce costs:
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Solvent-Free Systems : Eliminating solvents like toluene minimizes waste and simplifies purification.
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Continuous Flow Reactors : Patents suggest using flow chemistry to maintain consistent temperature and improve heat dissipation.
Two-Step Synthesis from 3,5-Dimethoxybenzyl Alcohol
For laboratories lacking access to pre-formed benzyl chloride, a two-step protocol converts 3,5-dimethoxybenzyl alcohol into the target phosphonate. This method, outlined in CN101633606A, involves hydrochlorination followed by phosphite substitution.
Step 1: Synthesis of 3,5-Dimethoxybenzyl Chloride
The alcohol undergoes hydrochlorination using concentrated HCl (5–36.5%) in an inert solvent (e.g., toluene, ethyl acetate):
Step 2: Phosphonate Formation
The isolated benzyl chloride reacts with triethyl phosphite under conditions mirroring the one-step method:
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Temperature : 100–190°C.
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Catalyst : No base required, but industrial protocols sometimes add traces of NaI to accelerate substitution.
Comparative Analysis of Methods
The table below contrasts the one-step and two-step routes:
| Parameter | One-Step Method | Two-Step Method |
|---|---|---|
| Starting Material | 3,5-Dimethoxybenzyl chloride | 3,5-Dimethoxybenzyl alcohol |
| Reaction Steps | 1 | 2 |
| Typical Yield | 80–90%* | 70–85%* |
| Key Advantage | Shorter duration | Avoids pre-synthesized chloride |
| Industrial Scalability | High | Moderate |
*Yields estimated from patent examples and analogous reactions.
Purification and Quality Control
Crude diethyl 3,5-dimethoxybenzylphosphonate requires purification to meet synthetic standards:
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Distillation : Vacuum distillation (20–50 mmHg) isolates the product at 100–120°C, removing unreacted phosphite.
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Recrystallization : Dissolving in ethanol or hexane at 60°C followed by slow cooling yields crystalline product (>95% purity).
Mechanistic Insights and Side Reactions
Side products arise from competing pathways:
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O-Ethylation : Excess triethyl phosphite may ethylate methoxy groups, forming triethylated byproducts (<5% yield).
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Oxidation : Prolonged heating in air generates phosphonic acid derivatives, mitigated by inert atmosphere use.
Industrial Production Protocols
Large-scale synthesis (e.g., 100 kg batches) employs:
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-Dimethoxybenzylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Diethyl 3,5-Dimethoxybenzylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Diethyl 3,5-Dimethoxybenzylphosphonate involves its interaction with various molecular targets, primarily through the formation of phosphonate esters. These esters can inhibit enzymes by mimicking the natural substrates or by binding to active sites, thereby blocking the enzyme’s activity. The specific pathways involved depend on the target enzyme and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Efficiency in HWE Reactions
- This compound exhibits superior reactivity in HWE reactions due to electron-donating methoxy groups, which enhance the stability of the intermediate ylide. For example, it reacts with 4-methoxybenzaldehyde to yield trimethoxyresveratrol in 96% yield , compared to Diethyl 4-methoxybenzylphosphonate , which achieves 95% yield under similar conditions .
- In contrast, Diethyl (3,5-bis(cyclopropylmethoxy)benzyl)phosphonate shows lower yields (71%) due to steric hindrance from cyclopropyl groups .
Physicochemical Properties
- Hydrophobicity : The higher log P of this compound correlates with increased membrane permeability, making it advantageous for intracellular delivery of prodrugs .
- Cytotoxicity : Nitro-substituted analogues (e.g., Diethyl 3-nitrobenzylphosphonate) exhibit potent cytotoxicity due to electron-withdrawing groups enhancing reactive intermediate formation .
Biological Activity
Diethyl 3,5-Dimethoxybenzylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its role as a precursor for biologically active molecules.
Synthesis
This compound can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with triethyl phosphate. The reaction typically involves heating the mixture under controlled conditions to yield the desired phosphonate ester. The process can be summarized as follows:
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Reagents :
- 3,5-Dimethoxybenzyl chloride
- Triethyl phosphate
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Reaction Conditions :
- Temperature: 160 °C
- Duration: Approximately 4 hours
- Yield : The synthesis generally yields a high purity product, often exceeding 90% .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. This activity is particularly relevant in the context of cancer and cardiovascular diseases where oxidative damage plays a significant role .
Anti-Cancer Activity
This compound serves as a precursor for various stilbenoid derivatives that have demonstrated anti-cancer properties. For example, derivatives synthesized from this compound have been evaluated for their ability to inhibit HIF-1α, a key regulator in cancer metabolism. Studies have shown that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-MRESV | <10 | PC-3 (Prostate) |
| 3,4'-DMRESV | <15 | HCT116 (Colon) |
| TMRESV | <20 | HCT116 (Colon) |
The table above summarizes the inhibitory concentrations (IC50) of selected derivatives derived from this compound against specific cancer cell lines .
Enzyme Inhibition
This compound has also been investigated for its role in enzyme inhibition. It acts as a precursor for compounds that inhibit various enzymes implicated in disease processes, including those involved in cancer progression and inflammation .
Case Studies
Several studies have highlighted the biological relevance of this compound and its derivatives:
- Study on Resveratrol Derivatives : A comprehensive study synthesized various methoxy derivatives of resveratrol from this compound and evaluated their anti-platelet and anti-cancer activities. The most potent derivative exhibited significantly enhanced activity against prostate cancer cells compared to resveratrol itself .
- Antioxidant Efficacy : Another investigation focused on the antioxidant capacity of resveratrol and its derivatives synthesized from this compound. Results demonstrated that these compounds could effectively reduce lipid peroxidation in various biological systems .
Q & A
Basic: What synthetic methodologies are recommended for preparing Diethyl 3,5-Dimethoxybenzylphosphonate with high yield and purity?
Answer:
The synthesis involves acid-catalyzed condensation followed by phosphorylation. Key steps include:
- Reagents : Use diethyl chlorophosphate (0.012 mol) with anhydrous K₂CO₃ (0.015 mol) and catalytic KI in acetone under reflux (2–3 hours).
- Purification : Monitor reaction progress via TLC (MeOH/CHCl₃ 5:95 v/v). Post-reaction, evaporate solvent under reduced pressure (40–45°C), treat with 5% K₂CO₃ solution, filter, and crystallize from appropriate solvents (e.g., ethanol or isopropanol).
- Yield Optimization : Adjust stoichiometry (e.g., excess diethyl chlorophosphate) and ensure inert conditions to minimize side reactions. Typical yields range from 42% to 66% depending on substituents .
Basic: How should researchers characterize the structural and purity profile of this compound?
Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm substituent integration and coupling constants (e.g., δ = 7.86 ppm for =CH protons, δ = 3.93 ppm for OCH₃ groups) .
- Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 532.25 [M+H]⁺ for trimethoxy derivatives) .
- Elemental Analysis : Validate C, H, and N content (e.g., ±0.3% deviation from theoretical values) .
- Melting Point : Use differential scanning calorimetry (e.g., mp 127–177°C for derivatives) .
Advanced: How do physicochemical properties like log P influence the cytotoxic activity of this compound derivatives?
Answer:
Hydrophobicity (log P) directly impacts cellular uptake and potency:
- Correlation with IC₅₀ : Linear regression analysis shows positive correlations between log P and IC₅₀ values in L1210 leukemia cells (p < 0.1 for series 3; p = 0.05 for series 5). Higher hydrophobicity (e.g., log P = 5.75 for tert-butyl derivatives) enhances membrane permeability but may reduce solubility .
- Design Strategy : Balance log P by introducing hydrophilic groups (e.g., -OH, -COOH) to improve bioavailability. For example, phosphonic acids (series 5) are 1.13 log P units more hydrophilic than esters (series 4), correlating with lower IC₅₀ values in T-lymphocytes .
Table 1 : Log P and Cytotoxicity Relationships
| Compound Series | Avg. log P | IC₅₀ (L1210, μM) |
|---|---|---|
| 3 (Piperidones) | 2.84 | 8.2 |
| 4 (Diethyl Esters) | 3.55 | 7.5 |
| 5 (Phosphonic Acids) | 1.71 | 4.9 |
Advanced: How can researchers resolve discrepancies in cytotoxic activity data across different tumor cell lines?
Answer:
Discrepancies arise from cell-specific mechanisms. Mitigate via:
- Multi-Cell Screening : Test compounds in diverse lines (e.g., Molt 4/C8, CEM, HT29) to identify selective toxicity. For example, 4g (ortho-nitro derivative) shows IC₅₀ = 1.2 μM in HT29 colon cancer but 3.8 μM in L1210 .
- Mechanistic Studies : Use flow cytometry to assess apoptosis (e.g., Annexin V staining) or mitochondrial dysfunction (respiration assays). For 5g, mitochondrial depolarization explains HT29 selectivity .
- Statistical Validation : Apply ANOVA to compare IC₅₀ distributions across cell types (p < 0.05 threshold) .
Advanced: What toxicological assessments are critical for evaluating this compound in biomedical research?
Answer:
Prioritize the following assays:
- Genotoxicity :
- Neurotoxicity Screening : Review structurally similar compounds for neurotoxic endpoints (e.g., acetylcholinesterase inhibition) .
- Metabolic Stability : Use hepatic microsomes (human/rat) to evaluate CYP450-mediated degradation .
Advanced: How do structural parameters like torsion angles (θ) affect the cytotoxic potency of this compound derivatives?
Answer:
Molecular modeling reveals:
- θ₁ and θ₂ Angles : Calculated for aryl ring alignment. Larger θ₁ (e.g., 58° in 5g) correlates with lower IC₅₀ in Molt 4/C8 cells (p < 0.1), while smaller θ₂ enhances CEM cell activity (p < 0.05) .
- Design Implications : Introduce bulky substituents at ortho positions (ring A) to maximize θ₁ and minimize θ₂. For example, nitro groups in 4g increase θ₁ to 62°, improving potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
